molecular formula C11H12 B14138823 1-Allyl-3-vinylbenzene CAS No. 1256468-30-0

1-Allyl-3-vinylbenzene

Cat. No.: B14138823
CAS No.: 1256468-30-0
M. Wt: 144.21 g/mol
InChI Key: HSAUOFACBOUVFE-UHFFFAOYSA-N
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Description

1-Allyl-3-vinylbenzene is an organic compound with the molecular formula C11H12 It is a derivative of benzene, featuring both an allyl and a vinyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3-vinylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the allyl group to the benzene ring. Subsequently, the vinyl group can be introduced via a Heck reaction, where the allylbenzene is reacted with a vinyl halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by vinylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The allyl and vinyl groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: Hydrogenation of the vinyl group can yield 1-allyl-3-ethylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-vinylbenzaldehyde or 3-vinylbenzoic acid.

    Reduction: Formation of 1-allyl-3-ethylbenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-Allyl-3-vinylbenzene has several applications in scientific research:

    Chemistry: Used as a monomer in polymerization reactions to create specialty polymers with unique properties.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of advanced materials, including resins and coatings, due to its reactive vinyl group.

Mechanism of Action

The mechanism by which 1-Allyl-3-vinylbenzene exerts its effects is primarily through its reactive functional groups. The allyl and vinyl groups can participate in various chemical reactions, forming covalent bonds with other molecules. These reactions can alter the chemical environment, leading to changes in molecular structure and function. The benzene ring can undergo electrophilic aromatic substitution, introducing new functional groups that can further modify the compound’s properties.

Comparison with Similar Compounds

    1-Allyl-4-vinylbenzene: Similar structure but with the vinyl group in the para position.

    1-Allyl-2-vinylbenzene: Similar structure but with the vinyl group in the ortho position.

    Styrene: Contains only a vinyl group attached to the benzene ring.

    Allylbenzene: Contains only an allyl group attached to the benzene ring.

Uniqueness: 1-Allyl-3-vinylbenzene is unique due to the presence of both allyl and vinyl groups in the meta position on the benzene ring

Properties

CAS No.

1256468-30-0

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1-ethenyl-3-prop-2-enylbenzene

InChI

InChI=1S/C11H12/c1-3-6-11-8-5-7-10(4-2)9-11/h3-5,7-9H,1-2,6H2

InChI Key

HSAUOFACBOUVFE-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=CC=C1)C=C

Origin of Product

United States

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